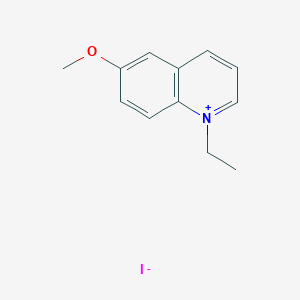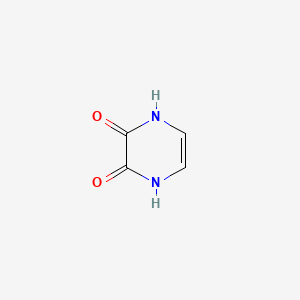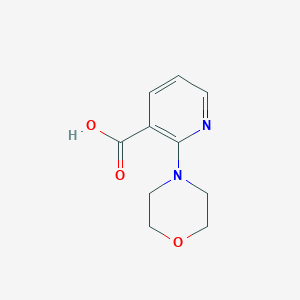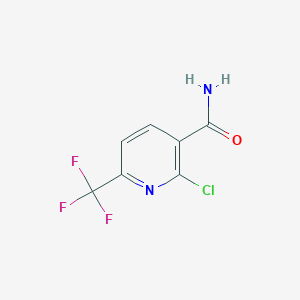
6-メトキシ-N-エチルキノリニウムヨージド
説明
6-Methoxy-N-ethylquinolinium iodide (6-MEQI) is an organic compound used for a variety of scientific research applications. It is a quinolinium compound that contains a methoxy group and an ethyl group attached to the nitrogen atom. It is a yellow-orange solid at room temperature, and is soluble in water, ethanol, and other organic solvents. 6-MEQI is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments.
科学的研究の応用
6-メトキシ-N-エチルキノリニウムヨージド:包括的な分析
1. GPCR およびカルシウムチャネルターゲットスクリーニング 6-メトキシ-N-エチルキノリニウムヨージド (MEQ) は、GPCR (G タンパク質共役受容体) およびカルシウムチャネルターゲットのハイスループットスクリーニング用に設計された FLIPR カルシウムアッセイキットで使用されます。 これらのアッセイは、創薬および薬理学的研究において不可欠であり、機能分析のための堅牢な非洗浄法を提供します .
神経科学における塩化物モニタリング: MEQ は、脳スライス内の塩化物濃度の変化を監視するための高感度なツールとして機能します。 このアプリケーションは、神経伝達において重要な役割を果たし、さまざまな神経学的障害に関連する可能性のある GABA A 受容体の活性を測定する際に特に価値があります .
細胞内塩化物インジケーター: 細胞内塩化物インジケーターとして開発された MEQ の蛍光は、衝突消光によって塩化物によって消光され、細胞内塩化物恒常性と輸送メカニズムの研究に役立つプローブとなります .
生物医学研究: 生物医学研究では、MEQ は、細胞内のイオンバランスの維持に不可欠であり、高血圧やカリウム枯渇などの病態に関連する SLC26A7 などの塩化物/重炭酸交換体の機能を調査するために使用されます .
薬理学: 薬理学的研究では、MEQ を使用して、塩化物チャネルとトランスポーターを標的とする薬物の有効性を評価し、塩化物調節不全に関連する疾患の治療法の開発に貢献できます。
細胞生理学: MEQ は塩化物レベルを示す能力により、イオン濃度と移動の理解が基本的な細胞生理学研究において貴重なツールとなっています。
AAT Bioquest - MEQ Sigma-Aldrich - MEQ Thermo Fisher Scientific - 6-Methoxy-N-ethylquinolinium Iodide (M-6886)
作用機序
Target of Action
The primary target of 6-Methoxy-N-ethylquinolinium iodide is intracellular chloride ions . It is used as an intracellular chloride indicator, based on the collisional quenching of its fluorescence by halide ions .
Mode of Action
6-Methoxy-N-ethylquinolinium iodide, also known as MEQ, is a nonpolar compound that is converted to a positively charged, chloride-sensitive form by intracellular oxidation . Once loaded, MEQ exhibits similar chloride response characteristics to other quinoline derivatives .
Biochemical Pathways
The biochemical pathway affected by 6-Methoxy-N-ethylquinolinium iodide involves the detection and measurement of chloride ion concentration within cells . The fluorescence of MEQ is dependent on chloride concentration and is quenched by chloride through collision quenching .
Pharmacokinetics
It is known that the compound is supplied in its oxidized, cell-impermeant form . It is stable for at least one year when stored desiccated at room temperature .
Result of Action
The result of the action of 6-Methoxy-N-ethylquinolinium iodide is the ability to monitor changes in intracellular chloride concentrations . Its fluorescence is quenched by chloride ions, allowing for the detection and measurement of these ions within cells .
Action Environment
The action of 6-Methoxy-N-ethylquinolinium iodide can be influenced by environmental factors such as light and temperature. For instance, the compound should be protected from light . Additionally, it should be stored at room temperature in a desiccated environment to maintain stability .
生化学分析
Biochemical Properties
6-Methoxy-N-ethylquinolinium iodide plays a crucial role in biochemical reactions as a chloride indicator. . This interaction allows researchers to measure chloride concentrations in various biological systems. The compound does not form a ground-state complex with chloride ions, making it highly sensitive to changes in chloride concentration .
Cellular Effects
6-Methoxy-N-ethylquinolinium iodide affects various types of cells and cellular processes by serving as a chloride indicator. It influences cell function by allowing the measurement of intracellular chloride levels, which are critical for maintaining cellular homeostasis . Changes in chloride concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, chloride ions play a role in regulating the activity of certain ion channels and transporters, which in turn affect cellular processes such as volume regulation and neurotransmission .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-N-ethylquinolinium iodide involves its conversion from a nonpolar, cell-permeant form (DiH-MEQ) to the positively charged, chloride-sensitive form (MEQ) through intracellular oxidation . Once inside the cell, MEQ interacts with chloride ions, leading to fluorescence quenching. This process allows researchers to monitor changes in chloride concentration in real-time. The compound’s fluorescence is quenched by chloride ions through a diffusional process, which is highly sensitive to solution viscosity and volume .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-N-ethylquinolinium iodide can change over time due to factors such as stability and degradation. The compound is stable when stored desiccated at room temperature for at least one year . Its cell-permeant form (DiH-MEQ) is susceptible to spontaneous oxidation, which can affect its long-term stability and effectiveness as a chloride indicator . Long-term studies have shown that the compound can be used to monitor chloride levels in cells over extended periods, providing valuable insights into cellular function and homeostasis .
Dosage Effects in Animal Models
The effects of 6-Methoxy-N-ethylquinolinium iodide vary with different dosages in animal models. At low doses, the compound effectively measures intracellular chloride concentrations without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and affecting the function of chloride channels and transporters . Researchers must carefully optimize the dosage to balance sensitivity and safety in their experiments.
Metabolic Pathways
6-Methoxy-N-ethylquinolinium iodide is involved in metabolic pathways related to chloride ion transport and regulation. The compound interacts with enzymes and cofactors that facilitate the transport of chloride ions across cell membranes . This interaction can affect metabolic flux and the levels of metabolites involved in chloride homeostasis. For example, chloride ions play a role in the regulation of cellular pH and osmotic balance, which are critical for various metabolic processes .
Transport and Distribution
Within cells and tissues, 6-Methoxy-N-ethylquinolinium iodide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeant form (DiH-MEQ) allows it to cross cell membranes and accumulate in the cytoplasm, where it is converted to the chloride-sensitive form (MEQ) through intracellular oxidation . This process ensures that the compound is localized in areas where chloride ions are present, allowing for accurate measurement of chloride concentrations .
Subcellular Localization
The subcellular localization of 6-Methoxy-N-ethylquinolinium iodide is primarily in the cytoplasm, where it interacts with chloride ions . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to chloride ions to effectively measure their concentration . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles, ensuring its proper function as a chloride indicator .
特性
IUPAC Name |
1-ethyl-6-methoxyquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPLOKNKMKYFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385119 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34373-76-7 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)
